molecular formula C13H13N5O2 B1683544 Zaprinast CAS No. 37762-06-4

Zaprinast

カタログ番号: B1683544
CAS番号: 37762-06-4
分子量: 271.27 g/mol
InChIキー: REZGGXNDEMKIQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ザプリンナストは、ホスホジエステラーゼ阻害剤として知られる合成化合物です。当初は臨床薬候補として開発されましたが、市場には出ませんでした。 ザプリンナストは、シルデナフィルなどの他のホスホジエステラーゼ阻害剤の開発の前駆体となりました。ザプリンナストは、PDE5、PDE6、PDE9、およびPDE11のサブタイプに選択的です .

準備方法

合成経路と反応条件

ザプリンナストは、2-プロポキシフェニルヒドラジンとアセト酢酸エチルを反応させて中間体を生成する多段階プロセスを経て合成できます。この中間体は、次に環化されてザプリンナストのトリアゾロピリミジノン構造を形成します .

工業生産方法

ザプリンナストの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、効率的な触媒と反応条件を用いて、収率と純度を最大化することが含まれます。

化学反応の分析

反応の種類

ザプリンナストは、以下を含むさまざまな化学反応を起こします。

    酸化: ザプリンナストは、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

    還元: また、還元反応を起こすこともありますが、これはあまり一般的ではありません。

    置換: 置換反応は、フェニル環またはトリアゾロピリミジノン部分で起こる可能性があります。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

    還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

    置換: ハロゲン化剤と求核剤は、置換反応で一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、置換反応によりザプリンナスト分子にさまざまな官能基が導入される可能性があります。

科学研究の用途

ザプリンナストは、以下を含む幅広い科学研究の用途があります。

科学的研究の応用

Zaprinast is a phosphodiesterase inhibitor with several applications, including use as a research tool to study specific biological processes . this compound was initially an unsuccessful clinical drug candidate related to PDE5 inhibitors like sildenafil . Research indicates that this compound selectively inhibits phosphodiesterase subtypes PDE5, PDE6, PDE9, and PDE11 .

Scientific Research Applications

  • Phosphodiesterase Inhibition this compound is a phosphodiesterase inhibitor, particularly for PDE5, PDE6, PDE9, and PDE11 subtypes . Its IC50 values for these subtypes are 0.76, 0.15, 29.0, and 12.0 μM, respectively .
  • Malaria Research this compound inhibits the growth of asexual blood-stage malaria parasites (P. falciparum) in vitro, with an ED50 value of 35 μM. It also inhibits PfPDE1, a P. falciparum cGMP-specific phosphodiesterase, with an IC50 value of 3.8 μM .
  • G-Protein Coupled Receptor Activation this compound activates the orphan G-protein coupled receptor GPR35 in both rats and humans .
  • Mitochondrial Pyruvate Carrier Inhibition this compound is a potent inhibitor of mitochondrial pyruvate transport . This inhibition leads to significant changes in neuronal tissues, altering glutamate and aspartate concentrations .

Research Findings

  • Mitochondrial Pyruvate Transport Inhibition: this compound inhibits mitochondrial pyruvate carrier activity, leading to aspartate accumulation while decreasing glutamate . The metabolic profile of this compound is similar to that of mitochondrial pyruvate carrier inhibitors, stimulating glutamate oxidation and aspartate accumulation. This compound also inhibits pyruvate-driven oxygen consumption in brain mitochondria and blocks the mitochondrial pyruvate carrier in liver mitochondria .
  • Retinal Degeneration Studies: Research has shown that this compound can induce retinal degeneration . Studies using cultured mouse retinal explants treated with this compound revealed its role as a potent inhibitor of mitochondrial pyruvate transport, triggering metabolomic changes in neuronal tissues and affecting glutamate and aspartate concentrations .
  • Sexual Behavior Studies: this compound has been shown to alter paced mating behavior in female rats by lengthening the contact-return latency to ejaculation .
  • Memory Studies: this compound has been shown to enhance visual memory in novel object recognition tests .
  • GPR35 Receptor Agonist: this compound acts as an agonist for the G protein-coupled receptor GPR35. It strongly activates rat GPR35 (EC50 value of 16nM) and moderately activates human GPR35 (EC50 value of 840nM). GPR35 functions as a Gα(i/o)- and Gα(16)-coupled receptor for this compound when expressed in human embryonic kidney 293 (HEK 293) cells .

作用機序

ザプリンナストは、環状グアノシン一リン酸の分解に関与するホスホジエステラーゼを阻害することにより、その効果を発揮します。これらの酵素を阻害することにより、ザプリンナストは環状グアノシン一リン酸のレベルを上昇させ、さまざまな生理学的効果をもたらします。

類似化合物の比較

類似化合物

ザプリンナストの独自性

ザプリンナストは、複数のホスホジエステラーゼサブタイプ(PDE5、PDE6、PDE9、およびPDE11)を選択的に阻害する能力と、シルデナフィルなどのより成功した薬の前駆体としての役割においてユニークです。GPR35の活性化も、他のホスホジエステラーゼ阻害剤とは異なります .

類似化合物との比較

Similar Compounds

Uniqueness of Zaprinast

This compound is unique in its ability to selectively inhibit multiple phosphodiesterase subtypes (PDE5, PDE6, PDE9, and PDE11) and its role as a precursor to more successful drugs like sildenafil. Its activation of GPR35 also sets it apart from other phosphodiesterase inhibitors .

生物活性

Zaprinast is a compound primarily recognized as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE5. Its biological activity extends beyond this role, influencing various metabolic pathways and exhibiting unique pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and implications in therapeutic contexts.

1. Phosphodiesterase Inhibition:
this compound is known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic guanosine monophosphate (cGMP) within cells. This mechanism is crucial for various physiological processes, including vasodilation and neurotransmission. The inhibition of PDE5 by this compound has been shown to lower 2-hydroxyglutarate (2HG) levels through an off-target effect, suggesting that its actions may not solely depend on cGMP elevation .

2. Inhibition of Mitochondrial Pyruvate Carrier:
Recent studies have revealed that this compound acts as a potent inhibitor of the mitochondrial pyruvate carrier (MPC). This inhibition alters the metabolomic profile of cells by causing an accumulation of aspartate at the expense of glutamate. Specifically, this compound inhibits pyruvate-driven oxygen consumption in brain mitochondria and blocks MPC activity in liver mitochondria . The metabolic effects are independent of its PDE inhibitory activity, indicating a dual mechanism of action .

Effects on Cellular Metabolism

This compound's influence on cellular metabolism is profound:

  • Alteration in Amino Acid Levels:
    • This compound increases aspartate levels while decreasing glutamate levels. This shift can affect neurotransmitter balance and metabolic pathways involving amino acids .
  • Impact on Metabolomic Profiles:
    • The compound modifies the profiles of mitochondrial intermediates, which are critical for energy production and biosynthesis. For instance, it has been shown to decrease the formation of citrate from pyruvate and alter downstream metabolites such as α-ketoglutarate (αKG) and succinate .

Research Findings and Case Studies

Table 1: Summary of Key Findings on this compound

StudyKey FindingsImplications
Inhibits MPC activity; increases aspartateSuggests potential for metabolic modulation in neurological contexts
Alters metabolomic profiles in retina and brainMay influence neurodegenerative disease mechanisms
Lowers 2HG levels independent of cGMPPotential therapeutic applications in cancer metabolism

Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound, researchers observed that its inhibition of MPC led to alterations in energy metabolism that could provide insights into treating conditions like hypoglycemia and neurodegeneration. The findings indicate that targeting mitochondrial pathways with compounds like this compound may offer new therapeutic strategies for neurological disorders .

Therapeutic Implications

This compound's unique mechanisms suggest potential applications beyond its established role as a PDE inhibitor:

  • Neurological Disorders:
    The modulation of amino acid levels and mitochondrial function presents opportunities for developing treatments for conditions such as Alzheimer's disease or other neurodegenerative disorders where metabolic dysregulation is evident.
  • Cancer Metabolism:
    By influencing metabolic pathways associated with glutamine metabolism and 2HG production, this compound may serve as a candidate for targeting cancer cell metabolism, particularly in tumors with IDH mutations .

特性

IUPAC Name

5-(2-propoxyphenyl)-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZGGXNDEMKIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045224
Record name Zaprinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37762-06-4
Record name Zaprinast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37762-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zaprinast [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037762064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name zaprinast
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zaprinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zaprinast
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZAPRINAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXT25D5DS0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zaprinast
Reactant of Route 2
Reactant of Route 2
Zaprinast
Reactant of Route 3
Zaprinast
Reactant of Route 4
Zaprinast
Reactant of Route 5
Reactant of Route 5
Zaprinast
Reactant of Route 6
Reactant of Route 6
Zaprinast
Customer
Q & A

Q1: What is the primary mechanism of action of Zaprinast?

A1: this compound primarily acts as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs), specifically PDE5. [, , , , , , ] This inhibition prevents the degradation of cGMP, leading to its accumulation within cells. [, , ]

Q2: Which PDE isoforms does this compound inhibit, and how does this selectivity impact its effects?

A2: While primarily known as a PDE5 inhibitor, this compound also inhibits PDE1, PDE6, PDE9, PDE10A, and PDE11A. [, , , , , ] Its effects vary depending on the tissue and specific PDE isoforms present. For example, its pulmonary vasodilatory effects are primarily attributed to PDE5 inhibition, while its effects on intestinal smooth muscle may involve both PDE5 and PDE1. [, , , ]

Q3: How does this compound's inhibition of PDEs influence downstream signaling pathways?

A3: By inhibiting cGMP degradation, this compound elevates intracellular cGMP levels. [, , ] This rise in cGMP activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation, neurotransmitter release modulation, and potential impact on gene expression. [, , , ]

Q4: Does this compound interact with nitric oxide (NO) signaling?

A4: Yes, this compound potentiates the effects of NO. [, , ] NO stimulates soluble guanylate cyclase (sGC), which increases cGMP production. [, ] this compound, by inhibiting cGMP degradation, enhances and prolongs the effects of NO-mediated vasodilation. [, , ]

Q5: Does this compound directly influence NO levels?

A5: While this compound enhances NO-mediated effects, research suggests it does not directly affect NO production. [] Studies have shown that this compound does not alter NO levels in serum or aortic tissue, even at doses that affect blood pressure and cGMP. []

Q6: How does this compound impact the cyclic adenosine monophosphate (cAMP) pathway?

A6: this compound's impact on cAMP is indirect. By increasing cGMP, it can inhibit PDE3, an enzyme that degrades both cAMP and cGMP. [, ] This inhibition can lead to an increase in cAMP levels, contributing to some of this compound's effects. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C13H17N5O3, and its molecular weight is 291.3 g/mol.

Q8: Is there any available spectroscopic data for this compound?

A8: While the provided research papers do not detail specific spectroscopic data, standard characterization techniques like NMR, IR, and Mass Spectrometry are likely used to confirm its structure.

Q9: Does this compound have any known catalytic properties?

A9: this compound is not known to possess catalytic properties. Its primary mechanism of action involves the inhibition of enzymes (PDEs) rather than catalysis.

Q10: How do structural modifications of this compound affect its activity and selectivity?

A10: While the provided research does not focus on SAR studies of this compound, it is known that even minor changes to its structure could alter its binding affinity for different PDE isoforms, potentially influencing its selectivity and potency.

Q11: What are the typical formulations of this compound used in research?

A13: this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. [, , ] For in vivo experiments, it has been administered intravenously and intraperitoneally. [, , , , ]

Q12: What is the duration of action of this compound?

A14: The duration of action varies depending on the administration route, dosage, and animal model. Intravenous administration generally results in a rapid onset and relatively short duration of action. [, , ] For example, in lambs, the half-life of inhaled nitric oxide's vasodilatory effect increased from approximately 2 minutes to 10–12 minutes when combined with this compound infusion. []

Q13: What is known about the metabolism and excretion of this compound?

A13: The provided research papers do not provide detailed information about the metabolism and excretion of this compound.

Q14: What are the primary in vitro and in vivo models used to study the effects of this compound?

A16: this compound's effects have been studied in various models, including:- Isolated tissue preparations: Pulmonary arteries, aortic rings, ileal smooth muscle [, , , , , , , , ]- Cultured cells: Rat forebrain neurons, microglial cells [, ] - Animal models: Rats, mice, lambs, sheep, piglets [1, 2, 5, 7-10, 15, 17, 18, 20, 25, 26, 28, 32-34]

Q15: What are the main therapeutic areas where this compound has shown potential?

A17: Preclinical research suggests potential applications for this compound in:- Pulmonary hypertension: Due to its pulmonary vasodilatory effects [, , , , , , , ]- Pain management: Demonstrating antinociceptive effects in models of acute and neuropathic pain [, , , ]- Cognitive enhancement: Exhibiting memory-enhancing effects in rodent models [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。